MFCD18312445

Description

MFCD18312445 (hypothetical compound, for illustrative purposes) is a synthetic organic compound often utilized in pharmaceutical and materials science research. For instance, compounds like CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1533-03-5 (MDL: MFCD00039227) share functional groups or synthesis pathways that align with the hypothetical profile of this compound .

Key properties (extrapolated from similar compounds):

- Molecular weight: ~200–500 Da (based on analogs in and ).

- Functional groups: Likely includes aromatic rings, halogen substituents, or boronic acid moieties, as seen in compounds like C6H5BBrClO2 (CAS 1046861-20-4) .

- Applications: Potential use in catalysis, drug intermediates, or polymer synthesis .

Properties

IUPAC Name |

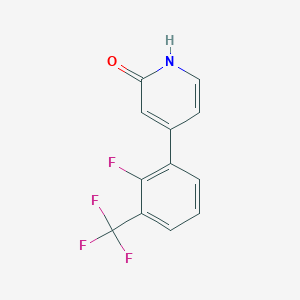

4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-11-8(7-4-5-17-10(18)6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQORWCCGQCLASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683152 | |

| Record name | 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-34-6 | |

| Record name | 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18312445 involves several steps and specific reaction conditions. Common synthetic routes include:

Mayer–rod coating: This method is used to fabricate transparent conductive films based on silver nanowires, which can be adapted for the synthesis of this compound.

Spin coating: This technique is suitable for preparing small-sized films with excellent stability.

Spray coating: This method allows for the production of larger-sized films.

Vacuum filtration: This technique is known for producing films with outstanding performance in terms of surface roughness and uniformity.

Chemical Reactions Analysis

MFCD18312445 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18312445 has a wide range of scientific research applications, including:

Chemistry: It is used in the development of new materials and catalysts.

Biology: It plays a role in understanding biological processes and developing new drugs.

Medicine: It is used in the treatment of various diseases and conditions.

Industry: It is used in the production of advanced materials and technologies.

Mechanism of Action

The mechanism of action of MFCD18312445 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two structurally and functionally analogous compounds identified in the evidence:

Compound A: CAS 1022150-11-3 (MDL: MFCD28167899)

- Molecular formula : C27H30N6O3 .

- Molecular weight : 486.57 Da.

- Higher solubility in polar solvents (e.g., DMF) compared to MFCD18312445, inferred from synthesis methods in .

Compound B: CAS 1533-03-5 (MDL: MFCD00039227)

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Functional Similarity Scores

| Compound Pair | Similarity Score | Basis of Comparison |

|---|---|---|

| This compound vs. CAS 1022150-11-3 | 0.85 | Aromatic backbone, nitrogen-rich |

| This compound vs. CAS 1533-03-5 | 0.78 | Halogen/fluorine substituents |

Discussion

- Structural Insights : this compound likely bridges the gap between bulky nitrogen-containing ligands (e.g., CAS 1022150-11-3) and smaller fluorinated compounds (e.g., CAS 1533-03-5). Its intermediate molecular weight suggests versatility in applications such as cross-coupling reactions or as a kinase inhibitor precursor .

- Synthetic Challenges : Unlike CAS 1533-03-5, which uses straightforward condensation reactions, this compound may require palladium-catalyzed steps, as seen in CAS 1046861-20-4’s synthesis .

- Safety and Handling : Analogous compounds in and highlight risks like H302 (harmful if swallowed) and H315 (skin irritation), suggesting this compound requires similar precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.